Androstenone Hydrazone

Overview

Description

Synthesis Analysis

Androstenone hydrazone and its derivatives are synthesized via multistep pathways involving the reaction of androstenone or its precursors with hydrazine or hydrazone derivatives. For example, novel 17-exo-oxadiazoles and -thiadiazoles in the Δ(5) androstene series were synthesized from pregnenolone acetate and pregnadienolone acetate via pathways involving N-acylhydrazones derived from androstene carbaldehydes (Kovács et al., 2015). Another approach involved synthesizing 17-hydrazone derivatives from androstenedione, leading to compounds with antiproliferative activities (Chen et al., 2018).

Molecular Structure Analysis

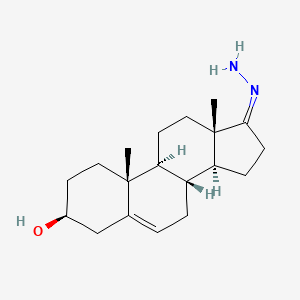

The molecular structure of this compound derivatives is characterized by the presence of the hydrazone moiety (-NHN=CH-) attached to the androstene skeleton. This modification significantly influences the electronic and spatial configuration of the molecule, affecting its chemical reactivity and interaction with biological targets. For instance, hydrazones derived from epi-androsterone showed the formation of various heterocyclic derivatives, indicating the structural diversity achievable through hydrazone modification (Abdelhalim et al., 2011).

Scientific Research Applications

Synthesis and Biological Evaluation

Androstenone Hydrazone has been studied for its potential in forming various derivatives with potential biological activities. For instance, the hydrazonoandrostane derivative was found to react with different agents, forming compounds like hydrazopyridazinoandrostane and benzylidenehydrazonoandrostane derivatives. Some of these compounds demonstrated higher potency as inhibitors of growth in human liver carcinoma cell lines compared to other tested compounds (Abdelhalim, Kamel, Rabie, & Mohamed, 2011).

Metabolism and Biochemistry

Androstenone metabolism has been a subject of research, particularly in liver microsomes of pigs. This research has implications for understanding "boar taint" in pork. It was found that androstenone is mainly reduced to beta-androstenol, and this process is influenced by the expression of hepatic 3β-hydroxysteroid dehydrogenase. This understanding could help in managing androstenone levels in livestock (Doran, Whittington, Wood, & McGivan, 2004).

Antiproliferative Activity

Certain derivatives of this compound, such as 4-azasteroidal-17-hydrazone derivatives synthesized from androstenedione, have been evaluated for their antiproliferative activity against various cancer cells. These studies indicate potential therapeutic applications, as some compounds displayed antiproliferative activity comparable to cis-platin (Chen et al., 2018; Chen, Wu, Zhao, Zhang, Li, & Zhao, 2019).

Behavioral and Neuroendocrine Effects

Research on androstenone has also extended to its effects on animal behavior and the neuroendocrine system. Studies have demonstrated that androstenone can influence behaviors in animals such as horses and dogs, potentially mediated by changes in neurotransmitter concentrations like serotonin and β-endorphin (Choi & Yoon, 2021; Pirner & McGlone, 2016).

Analytical Methods and Sensory Evaluation

Efforts have been made to develop methods for quantifying androstenone, such as liquid chromatography-tandem mass spectrometry. This is important for studies involving its transport from pig testes to adipose tissues, as well as for understanding boar taint in pork production (Chen et al., 2010; Meier-Dinkel et al., 2013).

Biomedical Applications

The broader category of hydrazones, to which this compound belongs, presents opportunities for enhanced drug delivery. Research is exploring efficient ways to utilize hydrazones in various clinical applications, including anticancer, anti-inflammatory, and as chelating agents (Wahbeh & Milkowski, 2019).

Safety and Hazards

When handling Androstenone Hydrazone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Mechanism of Action

Target of Action

Androstenone Hydrazone is a derivative of Androstenedione . Androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads . It serves as a precursor to testosterone as well as estrone and estradiol . Therefore, the primary targets of this compound are likely to be similar to those of Androstenedione, which include various steroid hormone receptors.

Mode of Action

It is known that androstenedione, from which this compound is derived, is an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol . Therefore, it can be inferred that this compound might interact with its targets in a similar manner, leading to the production of these hormones.

Biochemical Pathways

Androstenedione, the parent compound of this compound, is synthesized from androstadienol by 3β-hydroxysteroid dehydrogenase . It can be converted into androstenone by 5α-reductase, which can subsequently be converted into 3α-androstenol or 3β-androstenol by 3-ketosteroid reductase . These transformations are part of the steroid hormone biosynthesis pathway, which plays a crucial role in the regulation of various physiological processes.

Pharmacokinetics

The pharmacokinetics of androstenedione, its parent compound, have been reviewed It is expected that this compound would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties to Androstenedione

Result of Action

Hydrazone derivatives have been reported to have antinociceptive and anti-inflammatory activities . The hydrazone with the greatest potency significantly reduced nociceptive behavior . Moreover, it was found to block the COX-2 enzyme, reducing arachidonic acid metabolism and consequently decreasing the production of prostaglandins, which are important inflammatory mediators .

properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3/b21-17-/t13-,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKFUDDFHUANII-BBNBXUPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N/N)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.